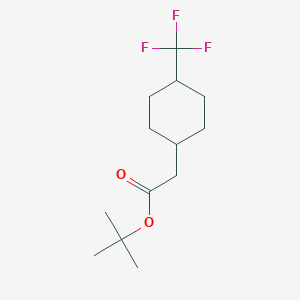

Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate

Description

Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate is a sterically hindered ester featuring a cyclohexyl core substituted with a trifluoromethyl (-CF₃) group at the 4-position and an acetate moiety protected by a tert-butyl group. This compound is of significant interest in medicinal chemistry and organic synthesis due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and bioavailability . The tert-butyl ester group provides hydrolytic stability, making it a common protecting group in multistep syntheses .

Properties

Molecular Formula |

C13H21F3O2 |

|---|---|

Molecular Weight |

266.30 g/mol |

IUPAC Name |

tert-butyl 2-[4-(trifluoromethyl)cyclohexyl]acetate |

InChI |

InChI=1S/C13H21F3O2/c1-12(2,3)18-11(17)8-9-4-6-10(7-5-9)13(14,15)16/h9-10H,4-8H2,1-3H3 |

InChI Key |

BWKXVJHMHBHAOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCC(CC1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate typically involves the catalytic hydrogenation of 4-tert-butylphenol, followed by acetylation of the resulting 4-tert-butylcyclohexanol . The choice of catalyst can influence the isomeric composition of the product. For instance, using Raney nickel as a catalyst yields a high percentage of the trans-isomer, while a rhodium-carbon catalyst favors the formation of the cis-isomer .

Industrial Production Methods: Industrial production methods for this compound often employ continuous-flow biocatalytic processes. These methods utilize commercial alcohol dehydrogenases for the stereoselective reduction of ketones, followed by enzymatic acetylation using Candida antarctica A as a catalyst . This approach ensures high diastereoisomeric purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate with structurally related esters, emphasizing molecular features, physicochemical properties, and synthetic methodologies.

Key Comparisons

Structural Complexity :

- The target compound’s 4-CF₃-cyclohexyl group contrasts with the spiro benzopyran-piperidine systems in (R)-17 and (S)-17, which exhibit enantiomer-specific rotations due to chiral centers .

- The pyridazine-containing compound in is far more complex, with a molecular weight nearly triple that of the target compound, reflecting its polycyclic and polyfluorinated structure .

Physicochemical Properties: Polarity: The trifluoromethyl group in the target compound increases lipophilicity compared to the formylphenoxy analog , but less so than the difluorocyclohexyl-Boc-amino ester . HPLC Behavior: Retention times vary significantly; the spiro compounds (R/S)-17 elute at ~21 minutes under method 1 , while the pyridazine derivative elutes at 1.23 minutes under SQD-FA05 conditions, likely due to differences in column chemistry and mobile phases .

Synthetic Approaches :

- The target compound’s synthesis is inferred to involve alkylation of a cyclohexyl precursor, similar to (R/S)-17, which use LHMDS and ethyl bromoacetate .

- In contrast, the pyridazine derivative requires multistep coupling with bromoacetic acid tert-butyl ester, highlighting the challenges of polyfluorinated systems .

Applications: The target compound’s CF₃ group enhances metabolic stability, making it suitable for drug intermediates. The spiro compounds (R/S)-17 are likely intermediates in CNS-targeted therapies due to their piperidine motifs .

Research Findings and Implications

- Stereochemical Influence : Enantiomers like (R)-17 and (S)-17 demonstrate how chirality affects physicochemical properties (e.g., specific rotation) and biological activity, underscoring the need for enantioselective synthesis .

- Fluorine Effects : Trifluoromethyl and difluoro substituents improve pharmacokinetic profiles but pose synthetic challenges, such as handling hygroscopic reagents or achieving regioselective fluorination .

- Analytical Variability : HPLC retention times are method-dependent; shorter times for the pyridazine compound (1.23 min) vs. spiro analogs (21 min) reflect differences in column polarity and gradient elution .

Data Tables

Table 1: Structural Comparison of Tert-Butyl Esters

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | HPLC Retention Time | Purity |

|---|---|---|---|

| Target Compound | ~3.5 | N/A | N/A |

| (R)-17 | ~2.8 | 21.3 min | 97.3% |

| Pyridazine Derivative | ~5.2 | 1.23 min | >95% |

Biological Activity

Tert-butyl 2-(4-(trifluoromethyl)cyclohexyl)acetate is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group which is known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is . The trifluoromethyl group contributes to its lipophilicity and metabolic stability, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound have been explored in various studies.

Antimicrobial Activity

The antimicrobial potential of fluorinated compounds has been well documented. A related compound demonstrated MIC values ranging from 6.3 to 23 µM against Mycobacterium tuberculosis, suggesting that the presence of trifluoromethyl groups may confer similar antimicrobial properties to this compound . Further investigations are warranted to establish its efficacy against various pathogens.

Structure-Activity Relationship (SAR)

Understanding SAR is crucial for optimizing the biological activity of compounds. The presence of the trifluoromethyl group significantly influences both lipophilicity and electronic properties, which can affect binding affinity to biological targets. Compounds with bulky substituents like tert-butyl often show improved selectivity and reduced toxicity in vivo .

| Compound | Structure | Biological Activity | IC50/MIC |

|---|---|---|---|

| Compound A | Similar structure | Anticancer | 0.126 µM |

| Compound B | Trifluoromethyl derivative | Antimicrobial | 6.3 - 23 µM |

Case Studies

- Anticancer Efficacy : In a recent study, derivatives with similar functional groups were tested against various cancer cell lines. The results indicated that modifications to the cyclohexyl moiety could lead to significant improvements in anticancer activity.

- Antimicrobial Screening : Another study evaluated fluorinated compounds for their ability to inhibit Mycobacterium tuberculosis growth. The results highlighted the importance of the trifluoromethyl group in enhancing antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.